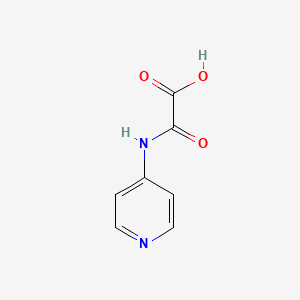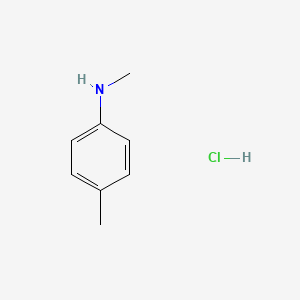
N,4-Dimethylaniline hydrochloride
概要
説明
N,4-Dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H12ClN . It is a derivative of aniline and is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Synthesis Analysis
N,4-Dimethylaniline can be synthesized from nitrobenzene and methanol through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline . Another synthesis method involves the palladium-catalyzed C–N bond formation using dimethylamines and aryl triflates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a dimethylamino group and a hydrochloride group attached to it . The average mass of the molecule is 157.641 Da and the monoisotopic mass is 157.065826 Da .Chemical Reactions Analysis
N,4-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.64 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass is 157.0658271 g/mol and the monoisotopic mass is also 157.0658271 g/mol .科学的研究の応用
Metabolism and Metabolic Pathways
- N,4-Dimethylaniline hydrochloride undergoes various metabolic processes. Studies have shown N-demethylation and N-oxidation as major metabolic pathways, with ring hydroxylation being a minor pathway. This indicates the compound's involvement in complex biochemical reactions (Gorrod & Gooderham, 2010).
DNA Adduct Formation
- Research on 2,6-dimethylaniline, a structurally similar compound, indicates its ability to form DNA adducts. Such studies provide insights into the potential carcinogenic risks and the mechanism of action of related compounds, including this compound (Gonçalves et al., 2001).
Chemical Synthesis and Applications
- This compound has applications in synthetic chemistry. For example, it has been used in the synthesis of various chemical compounds, highlighting its role as an intermediate in organic synthesis (Xu, Zhang, & Duan, 2007).
Electrochemical Applications
- The compound's electrochemical properties have been explored, such as in the cathodic reduction of 4-nitroso-N,N-dimethylaniline to 4-amino-N,N-dimethylaniline, offering insights into its use in electrochemical synthesis (Polat, Aksu, & Pekel, 2000).
Photophysical Properties
- This compound contributes to the understanding of photophysical properties in chemical research. Studies involving related compounds have provided insights into absorption and emission properties, useful in the development of optical materials (Collings et al., 2009).
Bioinorganic Chemistry
- The compound has been studied in the context of bioinorganic chemistry, especially in reactions involving cytochrome P450. These studies provide a deeper understanding of enzyme mechanisms and biological oxidation processes (Wang et al., 2007).
作用機序
Mode of Action
It is known that dimethylaniline, a related compound, is weakly basic and reactive toward electrophiles
Biochemical Pathways
Studies on n,n-dimethylaniline, a similar compound, have confirmed n-demethylation and n-oxidation as metabolic pathways, and have also established ring hydroxylation as a metabolic route . It’s possible that N,4-Dimethylaniline hydrochloride might affect similar pathways, but more research is needed to confirm this.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N,4-Dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can act as a substrate for certain oxidases, leading to the formation of N-oxide derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes. It can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound can degrade into various byproducts, which may have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where certain dosages lead to significant changes in cellular and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, leading to its metabolism into various derivatives. These metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells. The compound’s metabolism can also lead to the formation of reactive intermediates, which can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. For instance, the compound may be transported into cells via specific amino acid transporters and can accumulate in certain cellular compartments, influencing its activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their function and activity .
特性
IUPAC Name |
N,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJNYPNQRUQREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483125 | |
| Record name | N,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-05-1 | |
| Record name | N,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


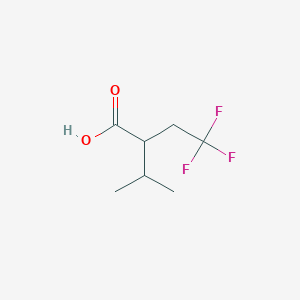
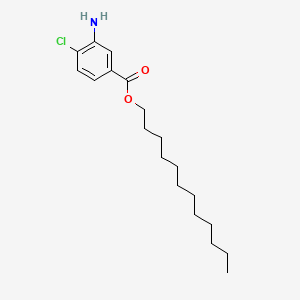
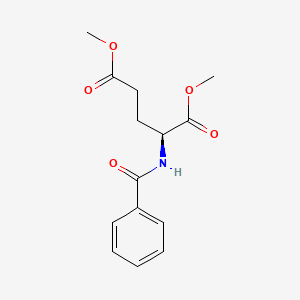

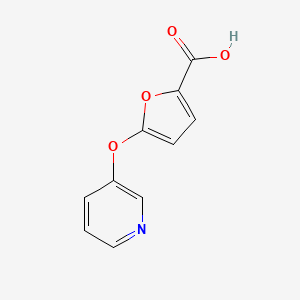
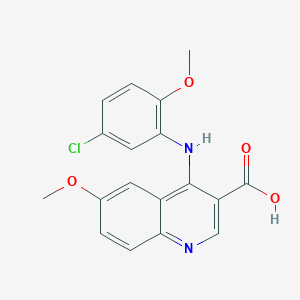

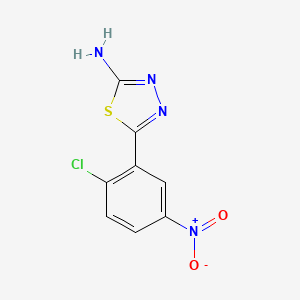
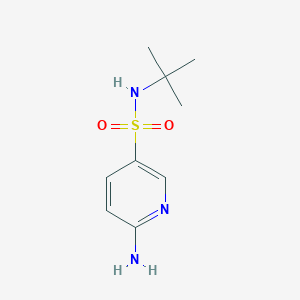



![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
